molecular formula C5H11N3O B1360064 1-(2-Aminoethyl)imidazolidin-2-one CAS No. 6281-42-1

1-(2-Aminoethyl)imidazolidin-2-one

Cat. No.: B1360064
CAS No.: 6281-42-1
M. Wt: 129.16 g/mol
InChI Key: PODSUMUEKRUDEI-UHFFFAOYSA-N
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Description

1-(2-Aminoethyl)imidazolidin-2-one (CAS 6281-42-1) is a heterocyclic compound with the molecular formula C₅H₁₁N₃O and a molecular weight of 129.16 g/mol. It features an imidazolidin-2-one core substituted with a 2-aminoethyl group. This compound is primarily used as an intermediate in organic synthesis, particularly in pharmaceutical and agrochemical research . Key properties include:

  • Purity: ≥98% (HPLC)
  • Moisture content: ≤0.5%
  • Safety: Classified under Risk Phrase 34 (causes burns) with precautions for handling .

Its synthesis involves methods such as condensation reactions, yielding high-purity products (≥98%) suitable for industrial-scale production .

Properties

IUPAC Name

1-(2-aminoethyl)imidazolidin-2-one
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URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C5H11N3O/c6-1-3-8-4-2-7-5(8)9/h1-4,6H2,(H,7,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

PODSUMUEKRUDEI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C(=O)N1)CCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H11N3O
Source PubChem
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DSSTOX Substance ID

DTXSID3044706
Record name 1-(2-Aminoethyl)imidazolidin-2-one
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Molecular Weight

129.16 g/mol
Source PubChem
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Physical Description

Liquid
Record name 2-Imidazolidinone, 1-(2-aminoethyl)-
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CAS No.

6281-42-1
Record name 1-(2-Aminoethyl)-2-imidazolidinone
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Record name N-(2-Aminoethyl)ethyleneurea
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Record name 1-(2-Aminoethyl)-2-imidazolidone
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Record name 2-Imidazolidinone, 1-(2-aminoethyl)-
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Record name 1-(2-Aminoethyl)imidazolidin-2-one
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Record name 1-(2-aminoethyl)imidazolidin-2-one
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Record name N-(2-AMINOETHYL)ETHYLENEUREA
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Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(2-Aminoethyl)imidazolidin-2-one can be synthesized through several methods. One common synthetic route involves the reaction of diethylenetriamine with urea. The reaction typically proceeds under controlled conditions, often requiring heating and the presence of a catalyst to facilitate the formation of the imidazolidinone ring .

Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale batch reactors where diethylenetriamine and urea are reacted under optimized conditions to maximize yield and purity. The process may include steps such as distillation and crystallization to purify the final product.

Chemical Reactions Analysis

Types of Reactions: 1-(2-Aminoethyl)imidazolidin-2-one undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding imidazolidinone derivatives.

    Reduction: Reduction reactions can convert it into different amine derivatives.

    Substitution: It can participate in nucleophilic substitution reactions, where the amino group is replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazolidinone oxides, while substitution reactions can produce a variety of substituted imidazolidinones.

Scientific Research Applications

Scientific Research Applications

1. Supramolecular Chemistry

UDETA is utilized in the synthesis of supramolecular materials due to its ability to form hydrogen bonds. These materials have applications in drug delivery systems and nanotechnology. The compound's intrinsic properties allow for the design of complex molecular architectures that can interact selectively with biological targets .

2. Pharmaceutical Development

UDETA plays a crucial role in the development of pharmaceutical compounds. It has been cited in multiple patents related to the synthesis of new drugs, particularly those targeting neurological disorders and cancer therapies. Its reactivity enables the formation of diverse chemical entities that can exhibit therapeutic effects .

3. Agricultural Chemistry

In agricultural chemistry, UDETA is involved in the formulation of phytosanitary products, including pesticides. Its ability to enhance the efficacy of active ingredients makes it a valuable additive in crop protection formulations .

4. Coating and Paint Additives

The compound is also used as a salifying agent in the production of coatings and sizing agents for paper products. This application leverages its compatibility with other polymers, improving adhesion and durability .

Case Study 1: Synthesis of Supramolecular Materials

A study demonstrated the use of UDETA in creating supramolecular networks through self-assembly processes. The resulting materials exhibited enhanced mechanical properties and thermal stability, making them suitable for advanced material applications .

Case Study 2: Pharmaceutical Applications

Research involving UDETA led to the development of new anti-cancer agents by modifying its structure to enhance bioavailability and target specificity. In vitro studies showed promising results against various cancer cell lines, highlighting its potential as a lead compound for further development .

Data Tables

Application Area Description Example Use
Supramolecular ChemistryFormation of complex molecular architecturesDrug delivery systems
Pharmaceutical DevelopmentSynthesis of active pharmaceutical ingredientsAnti-cancer drugs
Agricultural ChemistryFormulation of pesticidesCrop protection products
Coating AdditivesEnhancing adhesion properties in coatingsPaper sizing agents

Mechanism of Action

The mechanism by which 1-(2-Aminoethyl)imidazolidin-2-one exerts its effects involves its interaction with specific molecular targets. The aminoethyl group allows it to form hydrogen bonds and electrostatic interactions with proteins and enzymes, potentially inhibiting or modifying their activity. This interaction can affect various biochemical pathways, leading to its observed biological effects.

Comparison with Similar Compounds

Pharmacological Activity: H3 Receptor Antagonists

Structural analogues with modified substituents exhibit significant differences in pharmacological potency. For example:

  • 1-[2-Thiazol-4-yl-(2-aminoethyl)]-4-n-propylpiperazine derivatives (e.g., 2a–k) show moderate H3 antagonism (pA₂: 5.65–6.23).
  • 1-[2-Thiazol-5-yl-(2-aminoethyl)]-4-n-propylpiperazine derivatives (e.g., 3a, 4a–d) demonstrate enhanced potency (pA₂: 7.45–8.27) due to the positional isomerism of the thiazolyl group .
Compound Series Substituent Position Alkyl Chain Length pA₂ Value
Thiazol-4-yl derivatives 4-position 1–3 methylenes 5.65–6.23
Thiazol-5-yl derivatives 5-position 3 methylenes 8.27

Key Insight : The 5-position thiazolyl group and longer alkyl chains (3 methylenes) maximize antagonistic activity, highlighting the importance of substituent geometry .

Anti-Alzheimer’s Activity

Imidazolidin-2-one derivatives modified with benzyl and piperidine groups show promise as acetylcholinesterase inhibitors. For example:

  • 1-(3,4-Dimethoxybenzyl)-3-((1-(2-(trifluoromethyl)-benzyl)-piperidin-4-yl)-methyl)-imidazolidin-2-one (18c) exhibits an excellent anti-Alzheimer’s profile , outperforming reference drug donepezil in preclinical studies .
Compound Substituents Activity vs. Donepezil
18c 3,4-Dimethoxybenzyl, trifluoromethyl-benzyl Superior

Fluorescent Properties

Substituents on the imidazolidin-2-one ring significantly influence optical properties:

  • 1-(Isoquinolin-3-yl)imidazolidin-2-one (3e) displays a high molar extinction coefficient (5083 M⁻¹cm⁻¹) and a Stokes shift of 76 nm.
  • N-Methylation of 3e (yielding 5 ) reduces the fluorescence quantum yield from 0.479 to a lower value , demonstrating the quenching effect of alkylation .
Compound Substituent λₐbs (nm) λₑm (nm) Stokes Shift (nm) Quantum Yield
3e Isoquinolin-3-yl 356 432 76 0.479
5 N-Methylated 3e 380 448 68 Reduced

Key Insight: Electron-donating groups (e.g., isoquinolinyl) enhance fluorescence, while N-alkylation diminishes it .

Metal Complexation Behavior

Imidazolidin-2-one derivatives form stable complexes with transition metals. For example:

  • Dichloro{bis[1-(4-phenyl-2-pyridyl)imidazolidin-2-one]}copper(II) (10a, 10b) crystallizes as green complexes with distinct IR bands at 1669 cm⁻¹ (C=O stretch) and 1616 cm⁻¹ (Cu-Cl vibration) .
  • Dichloro[1-acetyl-3-(4-benzyloxy-2-pyridyl)imidazolidin-2-one]copper(II) (8k) exhibits a lower melting point (195–199°C) compared to non-acetylated analogues .
Complex Substituent Melting Point (°C) IR Features (cm⁻¹)
10a, 10b 4-Phenyl-2-pyridyl 208–211 1669, 1616
8k Acetyl, 4-benzyloxy-2-pyridyl 195–199 1683, 1613

Key Insight : Pyridyl substituents enhance metal coordination, while acetylation reduces thermal stability .

Biological Activity

1-(2-Aminoethyl)imidazolidin-2-one, also known as UDETA, is a compound that has garnered attention for its diverse biological activities and potential applications in various fields, including medicinal chemistry and materials science. This article delves into the biological activity of this compound, synthesizing findings from multiple sources to provide a comprehensive overview.

Chemical Structure and Properties

This compound has the molecular formula C5H11N3O and is characterized by a five-membered ring containing two nitrogen atoms. The compound can exist in hydrochloride form, enhancing its solubility and stability in biological systems.

PropertyValue
Molecular FormulaC5H11N3O
Molecular Weight115.16 g/mol
CAS Number6281-42-1
SolubilitySoluble in water
AppearanceWhite to off-white solid

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The compound may exert its effects through:

  • Enzyme Inhibition : It can inhibit specific enzymes involved in metabolic pathways, thus altering cellular functions.
  • Receptor Modulation : The compound may bind to receptors, influencing signaling pathways that regulate cellular processes such as proliferation and apoptosis.

Anticancer Properties

Research has indicated that derivatives of imidazolidinone compounds exhibit anticancer properties. For instance, studies have shown that certain imidazolidinone derivatives can interact with tubulin, inhibiting microtubule assembly, which is crucial for cancer cell proliferation. This mechanism leads to increased apoptosis in tumor cells, suggesting potential therapeutic applications in oncology .

Neuroprotective Effects

This compound has been studied for its neuroprotective effects. It may protect neuronal cells from oxidative stress and apoptosis, indicating potential applications in neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

Antimicrobial Activity

The compound has also demonstrated antimicrobial properties against various bacterial strains. Its ability to disrupt bacterial cell membranes or inhibit essential metabolic pathways makes it a candidate for developing new antimicrobial agents.

Study on Anticancer Activity

In a study published in Molecules, researchers synthesized several imidazolidinone derivatives and tested their cytotoxicity against human cancer cell lines. The results indicated that these compounds significantly inhibited cell growth and induced apoptosis. The study highlighted the importance of structural modifications in enhancing biological activity .

Neuroprotection Research

Another study investigated the neuroprotective effects of this compound on cultured neuronal cells exposed to oxidative stress. The findings suggested that the compound reduced cell death and preserved mitochondrial function, supporting its potential use in treating neurodegenerative disorders .

Applications in Industry

This compound is utilized in various industrial applications, including:

  • Pharmaceuticals : As a building block for synthesizing biologically active compounds.
  • Coatings : Used as a neutralizing agent in paint formulations due to its associative properties, enhancing the performance of coatings .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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1-(2-Aminoethyl)imidazolidin-2-one
Reactant of Route 2
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